molecular formula C15H28O4 B073505 Diethyl octylmalonate CAS No. 1472-85-1

Diethyl octylmalonate

Cat. No. B073505
CAS RN: 1472-85-1
M. Wt: 272.38 g/mol
InChI Key: YZYBVYGISZANLI-UHFFFAOYSA-N
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Patent
US05275757

Procedure details

200 ml of ethanol was put in a 1-liter four-necked flask, 7.6 g of metal sodium cut into pieces was put therein portionwise to prepare sodium ethoxide. To this were added dropwise 54.6 g of diethyl malonate and then 63.9 g of octyl bromide. Thereafter, the mixture was refluxed for 3 hours. Then, the most part of ethanol was distilled away under the atmospheric pressure, 200 ml of water was added, and the mixture was extracted with 250 ml of ether. The ether solution was dried over sodium sulfate, ether was distilled away, and the residue was distilled under reduced pressure to give 72.1 g of a colorless oily substance (b.p. 111° C./2 mmHg). Yield 85%.
[Compound]
Name
metal
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
54.6 g
Type
reactant
Reaction Step Four
Quantity
63.9 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[O-]CC.[Na+].[C:6]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].[CH2:17](Br)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C(O)C>[CH2:17]([CH:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:6]([O:14][CH2:15][CH3:16])=[O:13])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24] |f:1.2,^1:0|

Inputs

Step One
Name
metal
Quantity
7.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Four
Name
Quantity
54.6 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Five
Name
Quantity
63.9 g
Type
reactant
Smiles
C(CCCCCCC)Br
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Then, the most part of ethanol was distilled away under the atmospheric pressure, 200 ml of water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 250 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over sodium sulfate, ether
DISTILLATION
Type
DISTILLATION
Details
was distilled away
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 72.1 g of a colorless oily substance (b.p. 111° C./2 mmHg)

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.